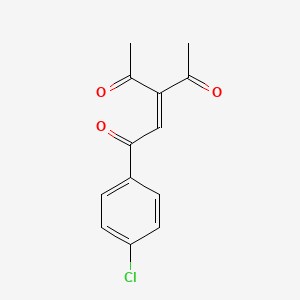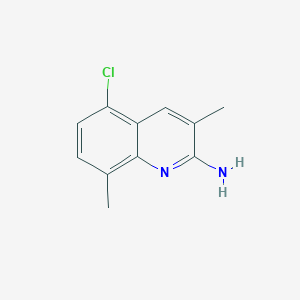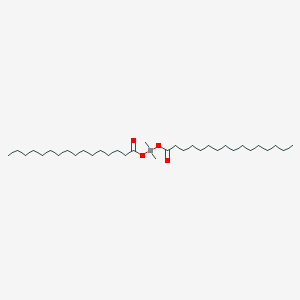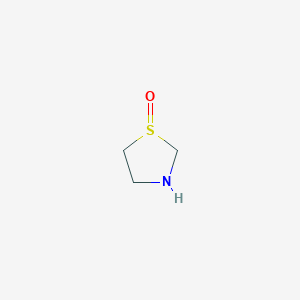
1-(Methylsulfonyl)-4-propylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Methylsulfonyl)-4-propylbenzene is an organic compound characterized by a benzene ring substituted with a methylsulfonyl group and a propyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Methylsulfonyl)-4-propylbenzene can be synthesized through several methods. One common approach involves the sulfonation of 4-propylbenzene with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, with the base acting to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: Industrial production of this compound often involves large-scale sulfonation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Methylsulfonyl)-4-propylbenzene undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
1-(Methylsulfonyl)-4-propylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Methylsulfonyl)-4-propylbenzene involves its interaction with specific molecular targets. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include inhibition of enzymes or modulation of receptor activity .
Comparaison Avec Des Composés Similaires
1-(Methylsulfonyl)-4-methylbenzene: Similar structure but with a methyl group instead of a propyl group.
1-(Methylsulfonyl)-4-ethylbenzene: Similar structure but with an ethyl group instead of a propyl group.
1-(Methylsulfonyl)-4-isopropylbenzene: Similar structure but with an isopropyl group instead of a propyl group.
Uniqueness: 1-(Methylsulfonyl)-4-propylbenzene is unique due to the specific combination of the methylsulfonyl and propyl groups, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
81423-84-9 |
|---|---|
Formule moléculaire |
C10H14O2S |
Poids moléculaire |
198.28 g/mol |
Nom IUPAC |
1-methylsulfonyl-4-propylbenzene |
InChI |
InChI=1S/C10H14O2S/c1-3-4-9-5-7-10(8-6-9)13(2,11)12/h5-8H,3-4H2,1-2H3 |
Clé InChI |
JYYQLEBULAPBGS-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC=C(C=C1)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aR,4R,4aR,7aS,8R,8aR)-6-tert-butyl-3-[4-(prop-2-en-1-yloxy)phenyl]-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B14141687.png)
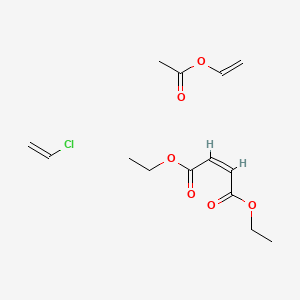
![2H-Naphth[1,2-B]-1,4-oxazin-7-OL,3,4,4A,5,6,10B-](/img/structure/B14141697.png)
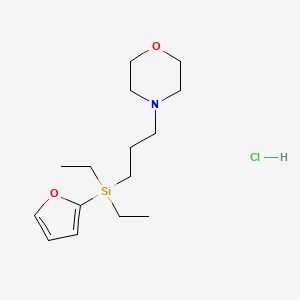
![1-[4-(5,7-Dimethyl-1,3-benzoxazol-2-yl)phenyl]methanamine](/img/structure/B14141722.png)


![[2,2'-Bi-1,3,4-oxadiazole]-5,5'-diamine](/img/structure/B14141743.png)

